3-Phenyl-4'-trifluoromethylpropiophenone
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Overview
Description
3-Phenyl-4’-trifluoromethylpropiophenone is an organic compound with the molecular formula C16H13F3O and a molecular weight of 278.27 g/mol . It is categorized as a heterocyclic organic compound and is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring . This compound is primarily used in research and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4’-trifluoromethylpropiophenone typically involves the use of various organic reagents and catalysts. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
While specific industrial production methods for 3-Phenyl-4’-trifluoromethylpropiophenone are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product. Industrial production would also involve stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4’-trifluoromethylpropiophenone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
3-Phenyl-4’-trifluoromethylpropiophenone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemicals with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-Phenyl-4’-trifluoromethylpropiophenone involves its interaction with various molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to specific receptors or enzymes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4’-Trifluoromethylpropiophenone: Similar in structure but lacks the phenyl group attached to the propiophenone moiety.
3-(Trifluoromethyl)propiophenone: Similar but with the trifluoromethyl group attached to a different position on the phenyl ring.
Uniqueness
3-Phenyl-4’-trifluoromethylpropiophenone is unique due to the presence of both a phenyl group and a trifluoromethyl group, which confer specific chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-phenyl-1-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O/c17-16(18,19)14-9-7-13(8-10-14)15(20)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQLTYUJYXYIKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469289 |
Source
|
Record name | 3-PHENYL-4'-TRIFLUOROMETHYLPROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67082-00-2 |
Source
|
Record name | 3-PHENYL-4'-TRIFLUOROMETHYLPROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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